Mitochondrial-Specific H2S Accumulation: AP39 vs. AP219 (Control)
AP39 demonstrates preferential delivery of H2S to the mitochondrial compartment, a feature absent in the control compound AP219, which lacks the H2S-releasing anethole dithiolethione moiety [1]. In bEnd.3 endothelial cells, AP39 (30–300 nM) increased intracellular H2S levels specifically in the mitochondria [1]. Critically, AP219 (100 nM) failed to protect against glucose oxidase-induced cytotoxicity, confirming that the observed cytoprotection with AP39 is dependent on mitochondrial H2S release and not merely an effect of the TPP+ mitochondrial targeting group [2].
| Evidence Dimension | Cytoprotection from Oxidative Stress |
|---|---|
| Target Compound Data | AP39 (100 nM) protected bEnd.3 cells from glucose oxidase-induced cell death (MTT reduction assay) [1]. |
| Comparator Or Baseline | AP219 (100 nM) showed no protective effect on bEnd.3 cells under identical oxidative stress conditions [2]. |
| Quantified Difference | Qualitative difference: Protection vs. No Protection. AP39's effect is entirely dependent on its H2S-releasing capability. |
| Conditions | bEnd.3 murine microvascular endothelial cells, in vitro, 24h, oxidative stress induced by glucose oxidase (0.01-0.03 U/ml). |
Why This Matters
This direct comparison proves that the biological activity of AP39 is a direct consequence of its designed, targeted H2S release and not an off-target effect of its mitochondrial localization, validating its mechanism of action.
- [1] Szczesny B, Módis K, Yanagi K, Coletta C, Le Trionnaire S, Perry A, Wood ME, Whiteman M, Szabo C. AP39, a novel mitochondria-targeted hydrogen sulfide donor, stimulates cellular bioenergetics, exerts cytoprotective effects and protects against the loss of mitochondrial DNA integrity in oxidatively stressed endothelial cells in vitro. Nitric Oxide. 2014 Sep 15;41:120-30. View Source
- [2] Szczesny B, et al. Fig. 5: Cytoprotective effects of AP39 in oxidatively stressed cells. PMC4225488. 2014. View Source
